molecular formula C28H32N2O B4962528 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

Cat. No. B4962528
M. Wt: 412.6 g/mol
InChI Key: RGXPMYXGDYNWOW-UHFFFAOYSA-N
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BMB belongs to the class of compounds known as benzamides and has been shown to have a range of interesting biological properties.

Mechanism of Action

The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to increase serotonin release, which may contribute to its antidepressant and anxiolytic effects. This compound has been shown to have analgesic effects, possibly through its modulation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, this compound also has several limitations. It has low solubility in water, which can make it difficult to administer in animal studies. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide. One area of interest is the potential use of this compound as a treatment for drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the potential use of this compound as a neuroprotective agent. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic targets.

Synthesis Methods

The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide involves the reaction of 4-benzylpiperidine with 2-phenylethylamine, followed by the addition of benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The final product is purified using chromatography techniques. The yield of this compound is typically around 50%.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a range of interesting biological properties, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been shown to have potential as a treatment for drug addiction and as a neuroprotective agent.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c31-28(29-18-15-23-7-3-1-4-8-23)27-13-11-26(12-14-27)22-30-19-16-25(17-20-30)21-24-9-5-2-6-10-24/h1-14,25H,15-22H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXPMYXGDYNWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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